{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride
Description
Properties
IUPAC Name |
2-[4-(3-methylbutoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14;/h3-6,11H,7-10,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTMYRQYOQNTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657976 | |
| Record name | 2-[4-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-54-6, 953905-37-8 | |
| Record name | Benzeneethanamine, 4-(3-methylbutoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(3-Methylbutoxy)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(3-methylbutoxy)benzaldehyde with ethylamine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes nucleophilic substitution or reductive amination to form secondary or tertiary amines.
Mechanism : The amine acts as a nucleophile, attacking electrophilic alkyl halides in an Sₙ2 process. Reductive amination with aldehydes/ketones (e.g., using NaBH₄) proceeds via imine intermediate formation followed by reduction .
Acylation Reactions
The amine reacts with acylating agents to form amides or ureas.
Applications : Acylated derivatives are key intermediates in drug design, enhancing metabolic stability .
Oxidation Reactions
The ethylamine chain is susceptible to oxidation, yielding ketones or nitro compounds.
Mechanism : Oxidation with KMnO₄ proceeds via radical intermediates, cleaving the C–N bond to form a ketone. N-Oxide formation involves single-electron transfer (SET) mechanisms .
Schiff Base Formation
The amine reacts with carbonyl compounds to form imines, useful in coordination chemistry.
| Carbonyl Compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux, 3h | (E)-Schiff base | 88% | |
| 2-Pyridinecarboxaldehyde | CH₂Cl₂, MgSO₄, rt, 2h | Bidentate ligand | 76% |
Applications : Schiff bases serve as ligands for metal complexes in catalytic studies .
Diazotization and Coupling
The primary amine can be diazotized and further functionalized.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaNO₂, HCl | 0–5°C, then β-naphthol | Azo dye (red crystalline solid) | 60% | |
| CuCN, KCN | H₂O, 70°C, 2h | 4-(3-Methylbutoxy)phenylacetonitrile | 45% |
Limitations : Diazonium intermediates are thermally unstable, requiring low temperatures.
Reduction and Hydrogenation
The aromatic ring or substituents can undergo hydrogenation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24h | Saturated cyclohexylethylamine derivative | 92% | |
| LiAlH₄ | THF, reflux, 4h | Alcohol (from ketone reduction) | 80% |
Note : Hydrogenation of the phenyl ring enhances compound lipophilicity, impacting pharmacokinetics.
Halogenation
Electrophilic substitution on the aromatic ring introduces halogens.
| Halogenating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, rt, 2h | 3-Bromo derivative | 70% | |
| Cl₂, AlCl₃ | 0°C, 1h | 2-Chloro derivative | 65% |
Regioselectivity : The 3-methylbutoxy group directs electrophiles to the ortho and para positions.
Complexation with Metals
The amine and ether oxygen act as ligands for transition metals.
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, rt, 1h | [Cu(L)₂Cl₂] | Catalytic oxidation | |
| Fe(ClO₄)₃ | H₂O/EtOH, 60°C, 4h | Fe(L)₃₃ | Magnetic materials |
Mechanism : Coordination occurs via the amine lone pair and ether oxygen, forming octahedral or square-planar geometries .
Thermal Decomposition
At elevated temperatures, the hydrochloride salt decomposes:
-
Products : 4-(3-Methylbutoxy)styrene, NH₃, HCl gas.
-
Conditions : >200°C under inert atmosphere.
Scientific Research Applications
Pharmaceutical Development
{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is being explored for its neuroactive properties, which may have implications in the treatment of neurological disorders. Preliminary studies suggest that this compound could interact with neurotransmitter systems, potentially influencing mood and cognitive functions .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This makes it a significant intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biological Research
In biological studies, this compound is employed to investigate its effects on specific biological pathways and receptor interactions. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications .
Industrial Applications
Beyond its research applications, this compound has potential uses in the production of industrial chemicals and materials. Its unique chemical properties may facilitate the development of new materials with desirable characteristics .
Case Studies and Research Findings
While comprehensive case studies specifically detailing this compound are scarce, preliminary research indicates that compounds within this class may exhibit significant biological activities. Future studies are anticipated to explore these activities further, focusing on:
- Neuropharmacology : Investigating its effects on neurotransmitter systems.
- Therapeutic Potential : Evaluating efficacy in treating conditions such as depression or anxiety.
- Safety Profile : Conducting toxicological assessments to establish safe handling protocols.
Mechanism of Action
The mechanism of action of {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR) : The para-3-methylbutoxy group balances lipophilicity and steric bulk, suggesting utility in CNS-targeted prodrugs.
- Positional Isomerism : Para substitution is critical for bioactivity, as seen in the inactivity of the ortho isomer .
- Therapeutic Versatility : The 3-methylbutoxy motif appears in antitubercular (Thiocarlide ) and anesthetic agents, demonstrating its adaptability in drug design.
Biological Activity
{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride is a synthetic compound characterized by a unique molecular structure that includes a 2-phenyl ethylamine backbone modified with a 3-methylbutoxy group. This configuration contributes to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H22ClNO
- Molecular Weight : Approximately 243.77 g/mol
The presence of the 3-methylbutoxy substituent enhances the compound's lipophilicity, which may influence its interaction with biological membranes and receptors.
The precise mechanism of action for this compound remains largely unexplored in scientific literature. However, preliminary studies suggest that it may interact with specific molecular targets and pathways, potentially modulating receptor activity or enzyme function. Understanding these interactions is crucial for elucidating its pharmacological profile.
Biological Activity
Preliminary investigations indicate that this compound may exhibit a range of biological activities:
- Neuromodulatory Effects : Similar compounds in the phenethylamine class are known to act as neuromodulators or neurotransmitters in the central nervous system, influencing mood and cognition .
- Antimicrobial Properties : Some studies have reported antimicrobial activities for related compounds, suggesting potential applications in food preservation or infection control .
- Therapeutic Applications : The compound's structural similarity to known psychoactive substances raises questions about its potential use in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of phenethylamines, this compound was compared to other compounds. The minimal inhibitory concentration (MIC) was evaluated against Escherichia coli and Salmonella enterica, demonstrating significant antimicrobial activity .
Safety and Handling
Due to the lack of extensive safety data, it is essential to handle this compound with caution. Standard laboratory practices should be followed, including the use of personal protective equipment (PPE).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 4-(3-methylbutoxy)phenethylamine, followed by hydrochlorination. Key steps include:
- Alkylation : Introduction of the 3-methylbutoxy group via nucleophilic substitution using 3-methylbutanol and a base (e.g., NaH or K₂CO₃) under reflux .
- Reduction : Conversion of nitro or cyano intermediates to the amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ .
- Salt Formation : Reaction with HCl gas or concentrated HCl in anhydrous solvents to form the hydrochloride salt .
- Critical Parameters : Control of reaction temperature (60–100°C for alkylation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agent) to minimize side products .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λmax ~255 nm) and C18 columns to assess purity ≥98% .
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 3-methylbutoxy group (δ ~3.7 ppm for –OCH₂–) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ expected at m/z 243.78) .
- Elemental Analysis : Compliance with theoretical C, H, N, and Cl content (±0.3%) .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, which may cause irritation or inflammation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors or amine dust .
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .
- Waste Disposal : Segregate as hazardous organic waste and comply with EPA/TSCA regulations for amine hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Catalyst Efficiency : Compare Pd-C vs. Raney Ni in hydrogenation steps; Pd-C typically offers higher selectivity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may increase side reactions if temperature exceeds 80°C .
- Analytical Thresholds : Validate purity methods (e.g., HPLC vs. TLC) and calibrate instruments to ensure consistency .
- Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas purging) to identify outliers .
Q. What advanced spectroscopic or computational tools are recommended for elucidating the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., α-glucosidase, hinted in ) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like serotonin transporters, leveraging structural analogs (e.g., fluoxetine derivatives in ) .
- NMR Titration : Monitor chemical shift changes in ¹H NMR to map ligand-protein interactions .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over nanosecond timescales using GROMACS .
Q. What strategies optimize the compound’s stability under varying storage conditions for long-term studies?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, amber vials to prevent hygroscopic degradation and oxidation .
- Desiccants : Include silica gel packs to minimize HCl loss due to humidity .
- Stability Assays : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC checks to assess degradation products .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with ethanol/water mixtures (80:20 v/v) to grow single crystals .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol as a cryoprotectant .
- Refinement Tools : Employ SHELXL for structure solution and refinement, leveraging its robustness for small-molecule crystallography .
Methodological Notes
- Data Contradictions : Cross-validate synthetic and analytical data against peer-reviewed protocols (e.g., J. Org. Chem.) rather than commercial sources (e.g., BenchChem) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, as the compound is not FDA-approved for therapeutic use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
